3-Fluoro-6-methoxy-2-methylbenzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Synthesis
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com Fluorinated aromatic aldehydes are particularly valuable building blocks in contemporary organic synthesis for several reasons. The high electronegativity of the fluorine atom can withdraw electron density from the aromatic ring, influencing its reactivity towards both electrophilic and nucleophilic substitution reactions. numberanalytics.com This electronic effect can also modulate the reactivity of the aldehyde functional group.
Furthermore, the introduction of a carbon-fluorine bond, the strongest single bond in organic chemistry, often enhances the metabolic stability of a molecule. nih.gov This is a highly desirable trait in the development of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The presence of fluorine can also increase a molecule's lipophilicity, which can improve its bioavailability and membrane permeability. nih.gov Consequently, fluorinated aromatic aldehydes are widely used as key precursors in the synthesis of active pharmaceutical ingredients (APIs), materials science, and biochemistry research. researchgate.netossila.com
Overview of Substituted Benzaldehyde (B42025) Derivatives in Fine Chemical Synthesis
Substituted benzaldehyde derivatives are fundamental platform chemicals in organic chemistry, prized for their versatility as synthetic intermediates. wisdomlib.org The aldehyde group is a reactive handle that participates in a wide array of chemical transformations, including oxidations, reductions, and numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These compounds are crucial in the synthesis of more complex structures such as Schiff bases, pyrazole (B372694) derivatives, and chalcones. wisdomlib.orgacgpubs.org
The nature and position of the substituents on the benzene (B151609) ring allow for fine-tuning of the molecule's reactivity and physical properties. wisdomlib.org Electron-donating or electron-withdrawing groups can be strategically placed to direct subsequent reactions or to modify the electronic character of the final product. This modularity makes substituted benzaldehydes indispensable in the production of fine chemicals, including pharmaceuticals, fragrances, and dyes. researchgate.netorientjchem.org
Positional Isomerism and Unique Reactivity Influences of the Fluoro, Methoxy (B1213986), and Methyl Substituents in 3-Fluoro-6-methoxy-2-methylbenzaldehyde
The specific arrangement of the fluoro, methoxy, and methyl groups in this compound creates a unique chemical environment that distinguishes it from its positional isomers. Each substituent exerts distinct electronic and steric effects that collectively govern the molecule's reactivity.
Fluoro Group (C3): Located at the meta-position relative to the aldehyde, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the aldehyde.
Methyl Group (C2): Positioned ortho to the aldehyde, the methyl group is weakly electron-donating via hyperconjugation (+I) and induction. More significantly, it introduces considerable steric hindrance around the aldehyde functionality, which can influence the approach of nucleophiles and reagents. researchgate.net
Methoxy Group (C6): Also ortho to the aldehyde, the methoxy group has a dual electronic nature. It is electron-withdrawing through induction (-I) but strongly electron-donating through resonance (+R). researchgate.net Its placement, along with the adjacent methyl group, further contributes to steric crowding around the reaction center.
The interplay of these effects is complex. The steric bulk from the ortho-methyl and ortho-methoxy groups can shield the aldehyde group, potentially leading to higher selectivity in certain reactions. Electronically, the combined influences of the electron-withdrawing fluorine and the electronically ambiguous methoxy group create a unique charge distribution across the aromatic ring, impacting its susceptibility to further functionalization. This specific substitution pattern is expected to result in reactivity profiles that differ significantly from other isomers where these groups are in different positions.
Table 1: Physicochemical Properties of this compound and Related Isomers
This table is interactive. Click on the headers to sort the data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent Positions |
| This compound | 1781868-49-2 | C₉H₉FO₂ | 168.16 | 2-Me, 3-F, 6-OMe |
| 2-Fluoro-3-methoxybenzaldehyde ossila.comnih.gov | 103438-88-6 | C₈H₇FO₂ | 154.14 | 2-F, 3-OMe |
| 3-Fluoro-4-methoxybenzaldehyde (B1294953) nih.gov | 351-54-2 | C₈H₇FO₂ | 154.14 | 3-F, 4-OMe |
| 3-Fluoro-2-methylbenzaldehyde chemimpex.com | 147624-13-3 | C₈H₇FO | 138.14 | 2-Me, 3-F |
| 2-Fluoro-6-methylbenzaldehyde sigmaaldrich.com | 117752-04-2 | C₈H₇FO | 138.14 | 2-F, 6-Me |
Scope and Research Objectives for this compound Investigations
Investigations into this compound are driven by its potential as a specialized building block in organic synthesis. The primary scope of research encompasses the development of efficient synthetic routes to access this molecule, the comprehensive characterization of its physical and chemical properties, and the exploration of its reactivity in various chemical transformations.
The core research objectives include:
Elucidating Synthetic Pathways: To establish reliable and scalable methods for the synthesis of this compound from readily available starting materials.
Mapping Reactivity: To systematically study the chemical behavior of the aldehyde group and the aromatic ring, given the unique steric and electronic environment created by the substituents.
Exploring Synthetic Utility: To utilize this compound as an intermediate in the synthesis of novel, more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.
Comparative Analysis: To compare its reactivity and the properties of its derivatives with those of its positional isomers, thereby highlighting the importance of the specific 2,3,6-substitution pattern.
By achieving these objectives, the scientific community can fully harness the synthetic potential of this uniquely functionalized aromatic aldehyde.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 |
InChI Key |
SPSHKLVVUUNAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)OC)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde
Established Laboratory Synthesis Routes for 3-Fluoro-6-methoxy-2-methylbenzaldehyde
The traditional laboratory synthesis of this compound is a multi-step process that relies on the sequential introduction of the required functional groups onto a pre-existing aromatic core. This approach, while effective, often requires careful control of reaction conditions to ensure correct regioselectivity.
Multi-step Reaction Sequences from Precursors (e.g., 3-fluoro-2-methylphenol)
A common and logical starting point for the synthesis of this compound is 3-fluoro-2-methylphenol. This precursor already contains the desired fluorine and methyl substituents in the correct relative positions on the aromatic ring. The synthetic sequence from this starting material typically involves two key transformations: methoxylation of the phenolic hydroxyl group, followed by formylation of the aromatic ring to introduce the aldehyde functionality.
The first step, methoxylation , is generally achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide or dimethyl sulfate (B86663) to form the desired methoxy (B1213986) group. The choice of base and solvent is crucial for the efficiency of this step.
The second key step is formylation , which introduces the aldehyde group onto the aromatic ring. A widely used method for this transformation is the Vilsmeier-Haack reaction. cambridge.orgchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). thieme-connect.de The electron-rich aromatic ring of the methoxylated precursor attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the final benzaldehyde (B42025) product. ijpcbs.com The regioselectivity of the Vilsmeier-Haack reaction is directed by the existing substituents on the ring, with the formyl group typically being introduced at the position most activated by the electron-donating groups. wikipedia.org In the case of 2-fluoro-1-methoxy-3-methylbenzene, the formylation is directed to the position ortho to the methoxy group and para to the methyl group.
Optimization of Methoxylation and Formylation Steps for Target Compound Synthesis
For the methoxylation step via the Williamson ether synthesis, optimization efforts often focus on maximizing the yield while minimizing side reactions. Factors to consider include the strength of the base, the reactivity of the methylating agent, and the solubility of the reactants. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic methylating agent. youtube.com
| Step | Reaction | Key Optimization Parameters | Common Reagents |
| 1 | Methoxylation | Base strength, solvent, temperature, choice of methylating agent | Methyl iodide, Dimethyl sulfate, Potassium carbonate, Sodium hydroxide |
| 2 | Formylation | Stoichiometry of reagents, temperature, reaction time, work-up procedure | Phosphorus oxychloride/DMF (Vilsmeier-Haack), Hexamine (Duff) |
Emerging Synthetic Approaches for Fluorinated and Methoxy-Substituted Benzaldehydes
While traditional multi-step syntheses remain valuable, there is a growing interest in the development of more direct and efficient methods for the preparation of fluorinated and methoxy-substituted benzaldehydes. These emerging approaches often leverage the power of transition-metal catalysis to achieve transformations that are difficult or impossible to accomplish using classical methods.
Transition-Metal-Catalyzed Fluorination Strategies for Aromatic Systems
The direct introduction of fluorine onto an aromatic ring via C-H activation is a highly sought-after transformation in medicinal and materials chemistry. nih.gov Transition-metal catalysis has emerged as a powerful tool for achieving this challenging reaction.
Palladium catalysis has been at the forefront of the development of C-H fluorination methodologies. springernature.com Recent advances have demonstrated the feasibility of palladium-catalyzed ortho-C-H fluorination of benzaldehydes. nih.gov These methods often employ a transient directing group strategy, where the benzaldehyde temporarily reacts with an amine to form an imine that can coordinate to the palladium catalyst, directing the C-H activation to the ortho position. The catalytic cycle is believed to involve the oxidation of a Pd(II) species to a high-valent Pd(IV) intermediate, from which the C-F bond is formed through reductive elimination. beilstein-journals.org A variety of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used as the fluorine source. The development of undirected palladium-catalyzed aromatic C-H fluorination has also been reported, which could provide a more direct route to fluorinated benzaldehydes without the need for a directing group. nih.govresearchgate.net
| Catalyst System | Directing Group Strategy | Fluorinating Agent | Key Features |
| Pd(OAc)₂ / Ligand | Transient imine formation | N-Fluorobenzenesulfonimide (NFSI) | Site-selective ortho-fluorination of benzaldehydes. |
| Cationic Pd(II) complexes | Undirected | Electrophilic "F+" reagents | Applicable to a broader range of arenes. |
Nickel catalysis has also emerged as a promising strategy for the formation of C-F bonds. acs.org Nickel-mediated oxidative fluorination has been developed as a practical method for the synthesis of aryl fluorides, particularly for applications in positron emission tomography (PET) with aqueous [¹⁸F]fluoride. harvard.edunih.govharvard.edu This approach typically involves the pre-formation of an organonickel complex, which is then subjected to an oxidant in the presence of a fluoride (B91410) source. dovepress.com The reaction is proposed to proceed through an oxidative fluorination mechanism at the nickel center. harvard.edu While much of the research has focused on radiolabeling, the underlying principles of this methodology could be adapted for the synthesis of non-radioactive fluorinated benzaldehydes from appropriate nickel precursors. researchgate.net This one-step oxidative fluorination offers a rapid and functional group tolerant route to complex fluorinated molecules. nih.gov
| Nickel Precursor | Oxidant | Fluoride Source | Key Features |
| Arylnickel(II) complexes | Hypervalent iodine reagents | Aqueous fluoride (e.g., KF, CsF) | Rapid, one-step fluorination; tolerant of water. |
| Ni(COD)₂ / Ligand | Electrochemical | Fluoroalkyl sulfinates | Electrochemical approach for fluoroalkylation. nih.gov |
Selective C-H Functionalization Methodologies for Fluorinated Aromatic Aldehydes
Directly functionalizing carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. chalmers.se For fluorinated aromatic aldehydes, regioselective C-H functionalization is crucial to introduce or modify substituents on the aromatic ring with high precision.
One of the primary challenges is controlling the position of the new functional group. Directing groups have proven to be the most widely applied strategy for controlling selectivity, though this has often been limited to the ortho position. nih.gov However, recent developments have enabled meta-selective C-H functionalization through the design of novel nitrile-based templates. nih.gov These templates can be attached to substrates via a silicon tether, facilitating both easy introduction and subsequent removal, which enhances the synthetic utility. nih.gov
Catalyst-free photochemical methods have also emerged for the C-H fluorination of aromatic carbonyl compounds. chemrxiv.org Studies have shown that a variety of aryl alkyl ketones can be efficiently fluorinated at the benzylic position using Selectfluor-based reagents under UV-A irradiation without any added catalyst. chemrxiv.org This approach can also be used to convert benzaldehydes into their corresponding benzoyl fluorides in nearly quantitative yields. chemrxiv.org The selectivity for mono- or difluorination can be controlled by adjusting the amount of the fluorinating reagent. chemrxiv.org
Furthermore, reagents like Selectfluor have been shown to mediate the oxidative deamination of benzylic amines to yield aromatic aldehydes. tandfonline.com This catalyst-free method activates the α-C-H bond under mild conditions and has been demonstrated on a large scale. tandfonline.com Boron-mediated approaches have also been developed for the regioselective functionalization of aryl aldehydes, allowing for the introduction of various halogens and other functional groups. chalmers.se
Table 1: Methodologies for Selective C-H Functionalization of Aromatic Aldehydes
| Methodology | Key Features | Reagents/Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Nitrile-Based Directing Group | Enables meta-selective functionalization; uses a cleavable silicon tether. | Nitrile-based template, Palladium catalyst | meta | nih.gov |
| Photochemical Fluorination | Catalyst-free; transforms benzaldehydes to benzoyl fluorides. | Selectfluor-based reagents, UV-A irradiation | Benzylic C-H | chemrxiv.org |
| Oxidative Deamination | Catalyst- and base-free activation of α-C-H bonds in benzylic amines. | Selectfluor | α-C-H | tandfonline.com |
| Boron-Mediation | Regioselective functionalization via an aryl BF₂ complex. | Boron trifluoride, various electrophiles | ortho | chalmers.se |
Green Chemistry Principles in the Synthesis of Benzaldehyde Derivatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzaldehyde derivatives, these principles are applied through the development of solvent-free reactions and mechanochemical approaches, which enhance efficiency and minimize environmental impact. tandfonline.comtue.nlresearchgate.netnih.gov
Mechanochemistry, which uses mechanical energy from methods like ball milling or grinding to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. researchgate.netnih.gov These processes often require less solvent, can increase reaction rates, and may lead to higher yields. researchgate.net This technique has been successfully applied to condensation reactions involving benzaldehydes.
For instance, the solvent-free synthesis of chalcones has been achieved by grinding a benzaldehyde and an acetophenone (B1666503) with solid sodium hydroxide using a mortar and pestle. rsc.orgacs.org This simple, high-yield procedure highlights key green chemistry principles by minimizing waste and proceeding with high atom economy. rsc.org Similarly, sustainable mechanochemical ball-milling processes have been used to synthesize benzoxazine (B1645224) monomers from bio-based synthons like vanillin (B372448) (a benzaldehyde derivative), demonstrating a highly scalable and efficient route that avoids strenuous purification techniques. rsc.org
Eliminating solvents is a core principle of green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. tandfonline.comtue.nl Several solvent-free methods have been developed for reactions involving benzaldehydes.
A notable example is a greener version of the Knoevenagel condensation, used to transform benzaldehydes into α,β-unsaturated acids. tandfonline.comtue.nl This procedure is conducted under solvent-free conditions, using environmentally benign catalysts like ammonium (B1175870) salts instead of toxic pyridine (B92270) and piperidine. tandfonline.comtue.nl The reaction demonstrates good to excellent conversion of various benzaldehydes with high selectivity. tandfonline.comtue.nl Likewise, multicomponent reactions, such as the Mannich reaction, have been adapted to be greener by running them under solvent-free conditions at room temperature, which reduces hazardous waste and improves atom economy. rsc.org
Table 2: Green Chemistry Approaches in Benzaldehyde Derivative Synthesis
| Approach | Reaction Type | Key Advantages | Example | Reference |
|---|---|---|---|---|
| Mechanochemistry | Aldol Condensation | Solvent-free, high yield, minimal waste. | Synthesis of chalcones by grinding reactants. | rsc.orgacs.org |
| Mechanochemistry | Mannich Reaction | Scalable, efficient, uses bio-based materials. | Synthesis of benzoxazine monomers via ball-milling. | rsc.org |
| Solvent-Free Synthesis | Knoevenagel Condensation | Avoids toxic solvents (pyridine), uses benign catalysts. | Conversion of benzaldehydes to cinnamic acids. | tandfonline.comtue.nl |
| Solvent-Free Synthesis | Mannich Reaction | One-pot synthesis, high atom economy, room temperature. | Synthesis of β-amino carbonyl compounds. | rsc.org |
Asymmetric Catalytic Methods for Chiral Fluorinated Compounds (Relevant for derivatives)
The introduction of fluorine into organic molecules can significantly alter their biological properties, making chiral fluorinated compounds highly valuable in pharmaceuticals and agrochemicals. chimia.chrsc.org Asymmetric catalysis provides a powerful tool for the stereoselective synthesis of these molecules, including derivatives that could be synthesized from this compound.
Various catalytic systems have been developed to construct stereogenic centers bearing a fluorine atom. Organocatalysis has been extensively investigated for asymmetric fluorination reactions, utilizing chiral catalysts to promote the enantioselective introduction of fluorine. chimia.ch Strategies include electrophilic fluorination reactions and the use of readily available fluorine-containing building blocks. chimia.ch Chiral hydrogen bonding-based organocatalysts, such as phosphoric acids and ureas, have been shown to promote asymmetric fluorination. researchgate.net
Transition metal catalysis also plays a crucial role. rsc.org High stereoselectivity in the synthesis of fluorinated quaternary carbon compounds has been achieved using chiral catalysts in reactions like asymmetric alkylation, arylation, and Mannich reactions. rsc.org The incorporation of fluorine atoms onto chiral ligands can enhance the electronic and steric properties of metal catalysts, leading to increased asymmetric induction. rsc.org Additionally, enzymatic approaches are emerging as a precise and selective method for synthesizing fluorinated compounds, capable of achieving high enantioselectivity that can be challenging with traditional chemocatalysis. researchgate.net
Table 3: Asymmetric Catalytic Methods for Fluorinated Compounds
| Catalysis Type | Reaction Examples | Key Features | Reference |
|---|---|---|---|
| Organocatalysis | Electrophilic fluorination, Michael addition | Uses small organic molecules as catalysts; avoids metals. | chimia.chrsc.org |
| Transition Metal Catalysis | Asymmetric alkylation, arylation, allylation | Employs chiral ligands with metals (e.g., Pd, Cu) for high stereoselectivity. | rsc.orgrsc.org |
| Enzymatic Catalysis | Photoenzymatic hydrofluoroalkylation | Utilizes enzymes for high enantioselectivity at positions distant from the functional group. | researchgate.net |
| Phase-Transfer Catalysis | Asymmetric dearomative fluorination | Uses chiral catalysts to facilitate reactions between reactants in different phases. | researchgate.net |
Industrial Scale Synthesis Considerations for Benzaldehyde Intermediates
Scaling up the synthesis of benzaldehyde intermediates from the laboratory to an industrial level requires addressing challenges related to safety, efficiency, cost, and product quality. Traditional batch processing can be limited by poor heat and mass transfer, long reaction times, and safety risks associated with handling hazardous reagents on a large scale. Modern process engineering, particularly the adoption of continuous flow technology, offers effective solutions to these issues.
Application of Continuous Flow Reactors for Enhanced Yield and Purity
Continuous flow reactors, including microreactors, have become increasingly popular for chemical synthesis due to their superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. vapourtec.comacs.org These features are particularly advantageous for the industrial production of benzaldehyde intermediates.
The synthesis of benzaldehyde via the ozonolysis of styrene (B11656) has been successfully demonstrated in a continuous micro-packed bed reactor system. vapourtec.comresearchgate.net This method allows for a sustainable, safe, and efficient process, achieving a benzaldehyde yield of approximately 93% with short liquid residence times (3.8–30.8 seconds), a significant improvement over low-temperature batch operations. vapourtec.com Similarly, a continuous flow method for preparing benzaldehyde from the hydrolysis of benzyl (B1604629) dichloride in a microchannel reactor shortens the production time from hours to minutes, with a benzaldehyde selectivity of 100%. google.com
Flow reactors offer several key advantages for industrial applications:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks of explosions or runaway reactions. vapourtec.com
Improved Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility, minimizing the formation of byproducts. acs.org
Scalability: Production can be scaled up by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org
Efficiency: The high surface-area-to-volume ratio improves heat and mass transfer, accelerating reaction rates and increasing throughput. vapourtec.comresearchgate.net
Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Benzaldehyde
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Seconds to minutes | vapourtec.comgoogle.com |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volume. | vapourtec.com |
| Heat & Mass Transfer | Often inefficient, leading to side reactions. | Highly efficient, improving yield and purity. | vapourtec.comresearchgate.net |
| Process Control | Less precise control over parameters. | Precise control over temperature, pressure, residence time. | acs.org |
| Yield & Selectivity | Variable; often lower. | High yield (~93%) and selectivity (up to 100%). | vapourtec.comgoogle.com |
High-Throughput Screening Techniques for Process Optimization
High-throughput screening (HTS) has emerged as a powerful tool in the optimization of synthetic processes for valuable chemical compounds like this compound. This methodology allows for the rapid and simultaneous evaluation of a multitude of reaction parameters, significantly accelerating the identification of optimal conditions for yield, purity, and efficiency. By employing automated liquid handling systems, parallel reaction vessels, and rapid analytical techniques, researchers can systematically explore a vast experimental space that would be impractical to investigate using traditional one-variable-at-a-time approaches.
The application of HTS to the synthesis of this compound, particularly in the context of the Vilsmeier-Haack formylation of 2-fluoro-5-methoxytoluene, enables a detailed investigation of the interplay between various factors. These can include the choice of formylating agent, solvent, temperature, reaction time, and the stoichiometry of reactants. The data generated from these comprehensive screens provide a detailed landscape of the reaction's performance, highlighting key trends and optimal windows for each parameter.
Recent, albeit illustrative, research in this area has focused on a multi-parameter screening approach to enhance the synthesis of this compound. A representative high-throughput screening experiment might involve the parallel execution of numerous reactions in a microplate format, with each well representing a unique set of conditions. The primary variables often investigated include the type of solvent, the reaction temperature, and the molar ratio of the formylating agent to the substrate.
For instance, a screening campaign could evaluate a matrix of conditions where different solvents are tested across a range of temperatures. The outcomes of such a screen can be effectively visualized using heatmaps, which provide an intuitive representation of the reaction's success under different conditions. The yield of the desired product, this compound, is a critical metric, and its determination across the screening plate allows for the rapid identification of "hot spots" of high reactivity and selectivity.
Further detailed screening can then be conducted around these initial optimal conditions to fine-tune the process. This may involve a more granular exploration of temperature and reactant ratios, as well as the evaluation of different additives or catalysts that could further enhance the reaction's efficiency. The ultimate goal of these HTS campaigns is to identify a robust and scalable set of conditions that consistently deliver high yields of the target compound with minimal impurity formation.
The following data tables represent the findings from a hypothetical high-throughput screening study focused on the optimization of the formylation step in the synthesis of this compound.
Table 1: Solvent and Temperature Screening for the Formylation of 2-Fluoro-5-methoxytoluene
| Run | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | 0 | 45 |
| 2 | Dichloromethane (DCM) | 25 | 62 |
| 3 | Dichloromethane (DCM) | 40 | 58 |
| 4 | N,N-Dimethylformamide (DMF) | 0 | 75 |
| 5 | N,N-Dimethylformamide (DMF) | 25 | 88 |
| 6 | N,N-Dimethylformamide (DMF) | 40 | 91 |
| 7 | 1,2-Dichloroethane (DCE) | 0 | 55 |
| 8 | 1,2-Dichloroethane (DCE) | 25 | 71 |
| 9 | 1,2-Dichloroethane (DCE) | 40 | 78 |
Table 2: Optimization of Reagent Stoichiometry in N,N-Dimethylformamide (DMF) at 40°C
| Run | POCl₃:Substrate Ratio | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1.1:1 | 2 | 85 |
| 2 | 1.1:1 | 4 | 89 |
| 3 | 1.1:1 | 6 | 90 |
| 4 | 1.5:1 | 2 | 92 |
| 5 | 1.5:1 | 4 | 95 |
| 6 | 1.5:1 | 6 | 94 |
| 7 | 2.0:1 | 2 | 93 |
| 8 | 2.0:1 | 4 | 96 |
| 9 | 2.0:1 | 6 | 95 |
Iii. Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde
Reactivity of the Aldehyde Moiety in 3-Fluoro-6-methoxy-2-methylbenzaldehyde
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for its transformation into a wide array of other functional groups and molecular scaffolds.
The aldehyde group is readily oxidized to the corresponding carboxylic acid, a fundamental transformation in organic synthesis. For this compound, this reaction yields 3-fluoro-6-methoxy-2-methylbenzoic acid. The challenge in this process often lies in controlling the reaction to prevent over-oxidation or unwanted side reactions, especially given the substituted nature of the aromatic ring. nih.gov
The conversion of an aldehyde to a carboxylic acid requires an oxidizing agent that selectively targets the aldehyde functional group without affecting other substituents on the aromatic ring. A variety of reagents can accomplish this transformation under mild conditions.
Potassium Permanganate (KMnO₄): In a controlled basic or neutral solution, KMnO₄ is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. Careful control of temperature and pH is necessary to avoid cleavage of the aromatic ring or other side reactions.
Jones Reagent (CrO₃ in acetone/sulfuric acid): This reagent is highly effective for oxidizing aldehydes to carboxylic acids. The reaction is typically fast and high-yielding.
Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a mild oxidizing agent that is particularly useful for selectively oxidizing aldehydes in the presence of other oxidizable functional groups. It is a classic qualitative test for aldehydes.
Potassium Dichromate (K₂Cr₂O₇): In an acidic medium, potassium dichromate is another strong oxidizing agent used for this conversion.
| Oxidizing Agent | Typical Reaction Conditions | Selectivity Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), heat | Powerful; can oxidize alkyl side chains if conditions are too harsh. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Highly efficient for aldehydes; will also oxidize primary and secondary alcohols. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heat | Very mild and selective for aldehydes. |
| Potassium Dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid, heat | Strong oxidant; less common now due to chromium waste concerns. |
The aromatic ring of this compound is considered electron-rich due to the presence of the strongly electron-donating methoxy (B1213986) group (-OCH₃) and the weakly donating methyl group (-CH₃). This high electron density can make the ring susceptible to oxidation under harsh conditions. nih.gov Therefore, mild and selective oxidizing agents are preferred to ensure that only the aldehyde group is converted to a carboxylic acid. The choice of solvent can also play a crucial role; for instance, some oxidation reactions of substituted benzaldehydes proceed with fewer side products in solvents like dimethylformamide (DMF) compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net
The aldehyde group can be selectively reduced to a primary alcohol, in this case, 3-fluoro-6-methoxy-2-methylbenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. The key is to select a reagent that reduces the aldehyde without affecting the aromatic ring or the fluoro and methoxy substituents.
Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent for aldehydes and ketones. It is often the reagent of choice due to its ease of handling and high chemoselectivity. It does not typically reduce other functional groups like esters or the aromatic ring.
Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. While it effectively reduces aldehydes, it can also reduce a wider range of functional groups and must be used with caution under anhydrous conditions.
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel) can also reduce aldehydes to alcohols. This method can sometimes lead to the reduction of other functional groups if conditions are not carefully controlled.
| Reducing Agent | Typical Reaction Conditions | Selectivity Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol), room temperature | Highly selective for aldehydes and ketones. Safe and easy to handle. |
| Lithium Aluminium Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), anhydrous | Very powerful and less selective; reacts violently with water. |
| Catalytic Hydrogenation (H₂/Catalyst) | Various solvents, pressure, metal catalyst (e.g., Pd/C) | Effective, but can potentially reduce the aromatic ring under harsh conditions. |
The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide variety of nucleophiles. These addition reactions are fundamental to C-C bond formation and the synthesis of more complex molecules. The substituents on the aromatic ring of this compound can sterically and electronically influence the rate of nucleophilic attack.
Examples of nucleophilic addition reactions include:
Grignard Reaction: Addition of an organomagnesium halide (R-MgX) to the aldehyde, followed by an acidic workup, produces a secondary alcohol.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond. ossila.com
Cyanohydrin Formation: The addition of a cyanide ion (from HCN or NaCN/H⁺) forms a cyanohydrin, a versatile intermediate in organic synthesis.
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). researchgate.net
The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
Schiff bases are important intermediates in many biological and synthetic pathways. science.gov The reaction of this compound with various primary amines can generate a library of novel Schiff base compounds with potentially interesting chemical properties. The formation of these compounds is often catalyzed by a small amount of acid.
| Amine Reactant | Product Type | General Structure of Product |
|---|---|---|
| Aniline | N-aryl imine | 3-F, 6-MeO, 2-Me-C₆H₂-CH=N-Ph |
| Methylamine | N-alkyl imine | 3-F, 6-MeO, 2-Me-C₆H₂-CH=N-CH₃ |
| Hydroxylamine | Oxime | 3-F, 6-MeO, 2-Me-C₆H₂-CH=N-OH |
Controlled Oxidation Reactions to Carboxylic Acid Derivatives (e.g., 3-fluoro-6-methoxy-2-methylbenzoic acid)
Reactivity of the Fluorine Atom in this compound
The fluorine atom, due to its high electronegativity, significantly influences the electronic environment of the aromatic ring, playing a crucial role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic aromatic substitution is a key reaction for aryl halides, especially those activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The first step, the nucleophilic addition, is generally the rate-determining step. stackexchange.com
In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This "element effect" is attributed to the high electronegativity of fluorine. The strong inductive electron-withdrawing effect (-I) of fluorine polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.comnih.gov
The susceptibility of the fluorine atom in this compound to SNAr is modulated by the electronic and steric effects of the other ring substituents: the aldehyde, methoxy, and methyl groups.
Conversely, the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating groups (EDGs), which generally deactivate the ring towards nucleophilic attack.
Methoxy Group: Located para to the fluorine, the methoxy group exerts a strong resonance electron-donating effect (+M) and an inductive electron-withdrawing effect (-I). The resonance effect typically dominates, increasing electron density on the ring and destabilizing the negative charge of the Meisenheimer intermediate. Studies on methoxy-substituted nitrobenzaldehydes have shown that a methoxy group can influence labeling yields in nucleophilic fluorination, although the effect is complex and depends on its position relative to both the leaving group and other activating groups. researchgate.netresearchgate.net In this specific substitution pattern, the para-methoxy group is expected to decrease the rate of SNAr at the C-3 position.
Methyl Group: Situated ortho to the fluorine, the methyl group is a weak electron-donating group through induction and hyperconjugation (+I). This effect increases the electron density of the ring, further deactivating it for SNAr. Additionally, the ortho position of the methyl group can introduce steric hindrance, potentially impeding the approach of a nucleophile to the C-3 position.
Therefore, the combined electronic effects of the para-methoxy and ortho-methyl groups, both being electron-donating, significantly reduce the reactivity of the fluorine atom in this compound towards traditional SNAr reactions. The ring is not sufficiently activated for facile nucleophilic displacement of the fluoride (B91410).
| Substituent | Position Relative to Fluorine | Electronic Effect | Expected Impact on SNAr Reactivity |
|---|---|---|---|
| -CHO (Aldehyde) | meta (C-1) | Electron-withdrawing (-I, -M) | Weakly Activating (Inductive only) |
| -CH3 (Methyl) | ortho (C-2) | Electron-donating (+I) | Deactivating; Steric Hindrance |
| -OCH3 (Methoxy) | para (C-6) | Electron-donating (+M > -I) | Strongly Deactivating |
The choice of solvent plays a critical role in the kinetics and mechanism of SNAr reactions. The rate-limiting step can shift depending on the solvent's properties. nih.gov
Aprotic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724) are commonly preferred for SNAr reactions. acsgcipr.org They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," enhancing its nucleophilicity. Studies have shown that SNAr reactions are generally faster in polar aprotic solvents compared to protic ones. researchgate.net For instance, in the reaction of 2,4-dinitrofluorobenzene with piperidine, the rate-limiting step in most aprotic solvents is the departure of the leaving group. nih.gov However, in a study of [¹⁸F]fluorination on various benzaldehydes, DMF generally gave significantly higher radiochemical yields than DMSO. researchgate.net
Protic Solvents: Protic solvents (e.g., water, alcohols) can decrease the rate of SNAr reactions by strongly solvating the nucleophile through hydrogen bonding, which reduces its reactivity. stackexchange.com However, they can also accelerate the departure of the leaving group, particularly fluoride, by stabilizing the forming anion through hydrogen bonding. nih.gov This can sometimes change the rate-determining step from the departure of the leaving group to the initial nucleophilic attack. The use of protic solvents like methanol (B129727) in the presence of a base can lead to the solvent itself acting as a nucleophile (e.g., methoxide), resulting in substitution of fluorine with a methoxy group on highly activated benzaldehydes. acgpubs.org
| Solvent Type | Examples | General Effect on SNAr Rate | Mechanism of Influence |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | Solvates cation, enhances nucleophilicity of anion. acsgcipr.org |
| Protic | Water, Methanol, Ethanol | Generally Retards | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity. stackexchange.com Can stabilize the leaving group. nih.gov |
| Nonpolar Aprotic | Toluene, Benzene (B151609) | Slow | Poor solubility of nucleophilic salts and poor stabilization of the charged intermediate. acsgcipr.org |
Beyond its role as a potential leaving group, the fluorine atom on the benzene ring acts as a directing group for subsequent electrophilic aromatic substitution (EAS) reactions. Halogens are a unique class of substituents in EAS as they are deactivating yet direct incoming electrophiles to the ortho and para positions. vaia.combyjus.com
This dual behavior arises from the competition between two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond. This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself (deactivating effect). csbsju.edulibretexts.org
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases electron density at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these sites. libretexts.orgwikipedia.org
While the inductive effect deactivates the entire ring, the resonance effect is position-specific and preferentially stabilizes the transition states for ortho and para substitution. libretexts.org For fluorine, the +M effect can partially offset the strong -I effect, particularly at the para position. wikipedia.org This often leads to a strong preference for para-substitution in the nitration of fluorobenzene. wikipedia.org
In this compound, the final position of an incoming electrophile would be determined by the combined directing influences of all four substituents. The methoxy group is a powerful activating ortho-, para-director, the methyl group is a weak activating ortho-, para-director, and the aldehyde is a deactivating meta-director. The fluorine atom is a deactivating ortho-, para-director. The powerful activating groups, particularly the methoxy group, would likely dominate the directing effects.
Nucleophilic Aromatic Substitution (SNAr) Investigations on Fluorinated Benzaldehydes
Reactivity of the Methoxy Group in this compound
The methoxy group (-OCH3) is generally stable, but the ether linkage can be cleaved under specific, often harsh, conditions to yield a phenol. This transformation, known as demethylation, is a critical reaction in synthetic chemistry.
The cleavage of aryl methyl ethers is typically achieved with strong acids or Lewis acids. Hydrolytic methods using water as the nucleophile often require high temperatures and acid catalysis. acs.orgresearchgate.net
A common and effective method for the demethylation of aryl methyl ethers involves the use of boron tribromide (BBr3). The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2-type displacement. This process is often performed at low temperatures in an inert solvent like dichloromethane.
Other reagents capable of cleaving aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as other Lewis acids like aluminum chloride (AlCl3). researchgate.net In some cases, strong nucleophiles such as thiolates can also be used to cleave methyl ethers at high temperatures. youtube.com The regioselectivity of demethylation in poly-methoxy compounds can be influenced by steric hindrance and chelation with adjacent functional groups. For instance, demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate has been shown to regioselectively cleave the more sterically hindered methoxy group. mdma.ch Given the ortho-methyl group in this compound, steric factors could influence the reactivity of the adjacent methoxy group.
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to RT | Lewis Acid-assisted SN2 |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Acid-catalyzed SN2 |
| Hydroiodic Acid (HI) | Reflux | Acid-catalyzed SN2 |
| Aluminum Chloride (AlCl3) | Inert solvent, often with a scavenger like ethanethiol | Lewis Acid-assisted cleavage |
| Iodocyclohexane | DMF, Reflux | In-situ generation of HI researchgate.net |
| Magnesium Iodide Etherate (MgI2·Et2O) | Benzene or ether, Reflux | Chelation-controlled Lewis Acid cleavage mdma.ch |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative directing effects of its four substituents. To predict the outcome of such reactions, one must consider the nature of each group. Substituents can be categorized as activating or deactivating, and as ortho-, para- or meta-directors. libretexts.org
The directing influences on the available C4 and C5 positions are as follows:
Aldehyde group (-CHO) at C1: This is a powerful deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta positions (C3 and C5). organicchemistrytutor.com
Methyl group (-CH₃) at C2: An activating group that directs ortho (C3) and para (C5) through inductive electron donation and hyperconjugation. vanderbilt.edu
Methoxy group (-OCH₃) at C6: This is a strongly activating group, primarily due to its potent resonance electron donation (+M), which far outweighs its inductive withdrawal (-I). It directs incoming electrophiles to the ortho (C5) and para (C2) positions. libretexts.orgorganicchemistrytutor.com
When multiple substituents are present, the position of electrophilic attack is generally controlled by the most powerful activating group. ucalgary.ca In this molecule, the methoxy group is the strongest activator. It strongly directs substitution to the C5 position (ortho). This is reinforced by the methyl group (directing para) and the aldehyde group (directing meta), which also favor the C5 position. Although the fluoro group directs to the C4 position (ortho), its influence is significantly weaker than the concerted effects directing to C5.
Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are overwhelmingly predicted to occur at the C5 position.
| Reaction | Electrophile (E+) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-3-fluoro-6-methoxy-2-methylbenzaldehyde |
| Halogenation (e.g., Bromination) | Br⁺ | 5-Bromo-3-fluoro-6-methoxy-2-methylbenzaldehyde |
| Sulfonation | SO₃ | 5-(Sulfonic acid)-3-fluoro-6-methoxy-2-methylbenzaldehyde |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-3-fluoro-6-methoxy-2-methylbenzaldehyde |
Interplay of Substituent Effects on Reaction Mechanisms and Selectivity
The reactivity of this compound is a delicate balance of the electronic and steric properties of its functional groups. These factors not only influence the aromatic ring's susceptibility to attack but also govern the behavior of the aldehyde moiety.
Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, its lone pairs participate in resonance, resulting in a weak electron-donating mesomeric effect (+M). The inductive effect dominates, making the fluorine a deactivating group, yet the resonance effect directs electrophiles to ortho and para positions. libretexts.org
Methoxy Group: The oxygen atom is electronegative, leading to a weak -I effect. Conversely, its lone pairs strongly delocalize into the aromatic ring, creating a powerful +M effect. This mesomeric donation is the overriding factor, making the methoxy group a strong activator of the ring. organicchemistrytutor.com
Methyl Group: The methyl group is electron-donating through a weak inductive effect (+I) and hyperconjugation. This makes it a mild activating group.
Sterically, the arrangement of substituents creates a crowded environment, particularly around the aldehyde group at C1, which is flanked by the methyl group at C2 and the methoxy group at C6. This steric hindrance can impede the approach of bulky nucleophiles to the carbonyl carbon. ncert.nic.in
| Substituent (Position) | Inductive Effect (I) | Mesomeric Effect (M) | Overall Effect on Ring Reactivity | Directing Effect | Steric Contribution |
|---|---|---|---|---|---|
| -CHO (C1) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly Deactivating | Meta | Flanked by -CH₃ and -OCH₃ |
| -CH₃ (C2) | Weakly donating (+I) | Donating (Hyperconjugation) | Weakly Activating | Ortho, Para | Contributes to crowding at C1 and C3 |
| -F (C3) | Strongly withdrawing (-I) | Weakly donating (+M) | Weakly Deactivating | Ortho, Para | Moderate |
| -OCH₃ (C6) | Weakly withdrawing (-I) | Strongly donating (+M) | Strongly Activating | Ortho, Para | Contributes to crowding at C1 |
In transformations involving the existing functional groups, the interplay of electronic and steric effects becomes critical in determining the outcome.
Regioselectivity: In reactions not involving aromatic substitution, such as selective reduction or oxidation, regioselectivity is a key consideration. For instance, a chemoselective reducing agent might target the aldehyde group. However, the electronic effects of the ring substituents modulate the electrophilicity of the carbonyl carbon. The electron-donating methoxy and methyl groups slightly reduce its electrophilicity, while the electron-withdrawing fluoro and aldehyde groups increase it. In cross-coupling reactions, the carbon-fluorine bond could potentially participate, although C-F bonds are generally robust.
Diastereoselectivity: Transformations involving the aldehyde carbonyl can lead to the formation of a new stereocenter. For example, the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the aldehyde would produce a secondary alcohol. The pre-existing molecular asymmetry, although not containing a stereocenter itself, can influence the trajectory of the incoming nucleophile. The steric bulk of the ortho-substituents (methyl and methoxy groups) can create a biased environment, potentially leading to a preferred diastereomeric outcome. This is known as substrate-controlled diastereoselection. The nucleophile would likely approach from the less hindered face, a principle that is foundational in asymmetric synthesis. While specific studies on this molecule are not prevalent, the synthesis of chiral dihydroquinolines and other complex molecules often relies on controlling such diastereoselective additions to substituted aldehydes. ntu.edu.sg
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H and ¹³C.
The ¹H and ¹³C NMR spectra of 3-Fluoro-6-methoxy-2-methylbenzaldehyde are dictated by the electronic effects of its substituents on the aromatic ring. The electron-donating methoxy (B1213986) group (-OCH₃) increases electron density, particularly at the ortho and para positions, causing upfield shifts (shielding). Conversely, the electronegative fluorine atom and the electron-withdrawing aldehyde group (-CHO) decrease electron density, leading to downfield shifts (deshielding). researchgate.netiosrjournals.org The interplay of these effects, along with the steric influence of the ortho-methyl group, results in a unique spectral fingerprint.
¹H NMR Spectrum: The proton spectrum is expected to show five distinct signals. The aldehyde proton is typically the most deshielded, appearing as a singlet around 10.3 ppm. The two aromatic protons on the ring form an AB quartet system due to their coupling to each other, with expected chemical shifts influenced by the adjacent substituents. The methoxy and methyl protons will each appear as sharp singlets, with the methoxy protons resonating around 3.9 ppm and the methyl protons further upfield around 2.5 ppm. libretexts.org
¹³C NMR Spectrum: The carbon spectrum provides deeper insight into the electronic structure. The aldehyde carbonyl carbon is highly deshielded, appearing near 190 ppm. The aromatic region will display six distinct signals for the ring carbons. The carbon directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond ¹J(C-F) coupling. Its chemical shift, along with those of the other ring carbons, is modulated by the combined inductive and resonance effects of all substituents. The carbon attached to the methoxy group (C-6) is expected at a lower field due to the oxygen's electronegativity, while the methyl-substituted carbon (C-2) will also be clearly identifiable. The methoxy and methyl carbons will appear in the upfield region of the spectrum, typically around 56-62 ppm and 15-20 ppm, respectively. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CHO | ~10.3 (s) | ~190.0 |
| C-1 | - | ~125.0 |
| C-2 | - | ~130.0 |
| C-3 | - | ~160.0 (d, ¹J(C-F) ≈ 250 Hz) |
| C-4 | ~7.2 (dd) | ~115.0 (d, ²J(C-F) ≈ 20 Hz) |
| C-5 | ~7.0 (d) | ~120.0 (d, ³J(C-F) ≈ 5 Hz) |
| C-6 | - | ~158.0 |
| -OCH₃ | ~3.9 (s) | ~56.5 |
| -CH₃ | ~2.5 (s) | ~18.0 |
Note: Predicted values are based on typical substituent effects on benzaldehyde (B42025) derivatives. Actual experimental values may vary. (s = singlet, d = doublet, dd = doublet of doublets).
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. slideshare.netscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the key correlation would be a cross-peak between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the benzene (B151609) ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each protonated carbon. Key correlations would link the aldehyde proton to the carbonyl carbon, the aromatic protons to their respective ring carbons, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It connects the dots between functional groups and quaternary (non-protonated) carbons. For instance, a correlation from the aldehyde proton (H-C=O) to the methyl-bearing carbon (C-2) and the methoxy-bearing carbon (C-6) would confirm its position. Similarly, correlations from the methoxy protons (-OCH₃) to C-6 and from the methyl protons (-CH₃) to C-1, C-2, and C-6 would solidify the entire substitution pattern. science.gov
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Proton (¹H) | Correlated Nucleus | Inference |
| COSY | H-4 | H-5 | H-4 and H-5 are adjacent. |
| HSQC | H-4 | C-4 | Direct C-H bond assignment. |
| H-5 | C-5 | Direct C-H bond assignment. | |
| -CHO | C=O | Direct C-H bond assignment. | |
| -OCH₃ | -OCH₃ Carbon | Direct C-H bond assignment. | |
| -CH₃ | -CH₃ Carbon | Direct C-H bond assignment. | |
| HMBC | -CHO | C-2, C-6 | Aldehyde group is at C-1. |
| -OCH₃ | C-6 | Methoxy group is at C-6. | |
| -CH₃ | C-1, C-2, C-6 | Methyl group is at C-2. | |
| H-5 | C-1, C-3 | Confirms relative positions of C-1, C-3, and C-5. |
The chemical shifts observed in NMR spectra are direct reporters of the local electronic environment of each nucleus. scilit.com The deshielding of the aldehyde proton and carbon, for example, reflects the strong electron-withdrawing nature of the carbonyl group. The chemical shift of the fluorine-bearing carbon (C-3) and its coupling constants provide insight into the C-F bond's polarity and the influence of the fluorine atom on the aromatic system's electron distribution. nih.gov
By analyzing the ¹³C chemical shifts around the ring, a map of the relative electron density can be inferred. The positions ortho and para to the electron-donating methoxy group (C-5) would be expected to be more electron-rich (more shielded) than those influenced primarily by the electron-withdrawing aldehyde and fluoro groups (C-3, C-5). This electron distribution, mapped by NMR, allows for predictions of the molecule's reactivity. For instance, electrophilic aromatic substitution would be predicted to occur at the most electron-rich positions, while nucleophilic attack might be directed towards the electron-deficient aldehyde carbon.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Each functional group in this compound exhibits characteristic vibrational frequencies. nih.gov
Aldehyde Group: This group is readily identified by two key vibrations: the strong C=O stretching band, which typically appears in the 1690-1710 cm⁻¹ region in aromatic aldehydes, and the aldehydic C-H stretching, which manifests as a pair of weaker bands around 2720-2760 cm⁻¹ and 2810-2850 cm⁻¹. niscpr.res.in
Methoxy Group: The methoxy group is characterized by its C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band, typically observed in the 1200-1275 cm⁻¹ range for aryl ethers.
Aromatic Ring: The benzene ring itself produces a series of characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and various C-H out-of-plane bending modes below 900 cm⁻¹, which can be indicative of the substitution pattern.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aldehyde (-CHO) | 2810 - 2850 & 2720 - 2760 | Weak |
| C-H Stretch | Methyl/Methoxy (-CH₃) | 2900 - 3000 | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1690 - 1710 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Methoxy (Aryl-O) | 1200 - 1275 | Strong |
| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 750 - 900 | Strong |
The orientation of the aldehyde and methoxy groups relative to the plane of the aromatic ring defines the molecule's conformation. nobelprize.org For substituted benzaldehydes, there is often an equilibrium between different planar or near-planar conformers. The steric hindrance from the ortho-methyl group likely influences the preferred orientation of the adjacent aldehyde and methoxy groups.
High-resolution vibrational spectroscopy, often combined with computational modeling (DFT calculations), can be used to study this conformational landscape. iu.edu.sanih.gov Different conformers can give rise to slightly different vibrational frequencies, particularly for modes involving the substituents and the aromatic ring. For example, the precise frequency of the C=O stretching vibration can be sensitive to its steric environment and conjugation with the ring, which changes with conformation. By comparing experimental spectra with theoretically predicted spectra for different possible conformers, the most stable conformation in the gas phase or solid state can be determined. iu.edu.sa
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C₉H₉FO₂. HRMS provides the experimental mass with a high degree of precision, which can then be compared to the theoretically calculated exact mass.
The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). A close correlation between the experimentally measured mass and the theoretical mass, typically within a few parts per million (ppm), serves as definitive validation of the molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for C₉H₉FO₂
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉FO₂ |
| Theoretical Exact Mass (Monoisotopic) | 168.05865 Da |
| Expected [M+H]⁺ Ion | 169.06643 Da |
Note: The table presents calculated theoretical values. Experimental values obtained from HRMS analysis would be expected to align closely with these figures.
In addition to providing the molecular weight, mass spectrometry, particularly with techniques like electron ionization (EI), induces fragmentation of the parent molecule. The analysis of these fragment ions provides a roadmap to the molecule's structural components. For aromatic aldehydes, characteristic fragmentation pathways are well-established. libretexts.orgdocbrown.info
For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 168. Key fragmentation steps would likely include:
Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion ([M-1]⁺) at m/z 167. This is often a prominent peak in the spectrum of aromatic aldehydes. miamioh.edu
Loss of the formyl radical (•CHO): Cleavage of the C-CHO bond results in the formation of a substituted phenyl cation ([M-29]⁺) at m/z 139. docbrown.infomiamioh.edu
Loss of a methyl radical (•CH₃): Fragmentation involving the methoxy group can lead to the loss of a methyl radical, yielding an ion at m/z 153.
Loss of carbon monoxide (CO): Following the loss of the formyl radical, the resulting benzoyl cation can further fragment by losing carbon monoxide (CO), a neutral molecule, leading to a phenyl cation. docbrown.info
The presence and relative abundance of these and other fragment ions in the mass spectrum allow for a detailed confirmation of the connectivity of the atoms within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, specifically the electronic transitions between different energy levels.
The UV-Vis spectrum of an aromatic aldehyde like this compound is dominated by its principal chromophore: the benzaldehyde system. This system consists of the benzene ring conjugated with the carbonyl group (C=O) of the aldehyde. researchgate.net The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.
For aromatic aldehydes, two main electronic transitions are typically observed:
π → π* Transition: This is a high-energy transition involving the excitation of an electron from a bonding π orbital of the conjugated system to an anti-bonding π* orbital. For benzaldehyde in an aqueous solution, this transition results in a strong absorption band with a maximum wavelength (λmax) around 248 nm. researchgate.net
n → π* Transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. This is a lower-energy, and therefore longer-wavelength, transition compared to the π → π* transition. It results in a weaker absorption band, typically observed in the region of 280-300 nm for simple aromatic aldehydes. researchgate.net
The substituents on the benzene ring (fluoro, methoxy, and methyl groups) act as auxochromes, which can modify the absorption characteristics of the primary chromophore. The methoxy group, being an electron-donating group, and the fluorine atom, with its inductive and resonance effects, can cause shifts in the λmax values (either to shorter wavelengths, a hypsochromic or "blue" shift, or to longer wavelengths, a bathochromic or "red" shift) and changes in the intensity of the absorption bands.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax Range (nm) | Characteristics |
|---|---|---|
| π → π* | ~250 - 270 | Strong absorption |
Note: The expected λmax ranges are estimations based on the parent benzaldehyde chromophore and the anticipated effects of the substituents. Actual values would be determined experimentally.
V. Theoretical and Computational Chemistry Investigations of 3 Fluoro 6 Methoxy 2 Methylbenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying substituted benzaldehydes. Such calculations for 3-Fluoro-6-methoxy-2-methylbenzaldehyde would provide fundamental information about its molecular and electronic properties.
Geometry Optimization and Conformational Analysis of the Substituted Benzaldehyde (B42025) Framework
A critical first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, specifically those of the methoxy (B1213986) and aldehyde groups. The orientation of these groups relative to the benzene (B151609) ring can significantly influence the molecule's stability and reactivity. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out to identify the global and local energy minima. While detailed experimental and computational studies on the conformational preferences of various substituted benzaldehydes exist, specific optimized geometrical parameters and conformational analysis data for this compound are not available in the reviewed scientific literature.
Table 1: Representative Geometrical Parameters for a Substituted Benzaldehyde Framework (Illustrative) Note: The following data is illustrative for a generic substituted benzaldehyde and does not represent calculated values for this compound, as such data is not publicly available.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | |
| C-H (aromatic) | 1.08 - 1.10 | |
| C-F | ~1.35 | |
| C-O (methoxy) | ~1.36 | |
| O-CH3 | ~1.42 | |
| C-C (aldehyde) | ~1.48 | |
| C=O (aldehyde) | ~1.21 | |
| C-C-C (aromatic) | 118 - 122 | |
| C-C-O (methoxy) | ~120 | |
| C-O-C (methoxy) | ~118 | |
| C-C=O (aldehyde) | ~124 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Activity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, identifying likely sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, specific calculations detailing the HOMO-LUMO energies and their distribution for this compound have not been reported in the available literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis would quantify the interactions between filled and empty orbitals, such as the delocalization of lone pair electrons from the oxygen of the methoxy group or the fluorine atom into the aromatic ring's π-system. These interactions are crucial for understanding the electronic effects of the substituents on the reactivity of the benzaldehyde. At present, there are no published NBO analysis studies specifically for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to explore the pathways of chemical reactions, providing insights into their feasibility and selectivity. This is particularly useful for understanding the reactions involving the aldehyde group or substitutions on the aromatic ring of this compound.
Transition State Characterization and Activation Energy Determination for Key Reactions
For any proposed reaction mechanism, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides valuable information about the geometry of the reacting species at the point of bond-making and bond-breaking. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. While computational studies on the reaction mechanisms of simpler benzaldehydes exist, no such studies focusing on the characterization of transition states or the determination of activation energies for reactions involving this compound are currently available.
Table 2: Illustrative Data for a Hypothetical Reaction of a Substituted Benzaldehyde Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic attack on carbonyl | 0 | +15.2 | -5.8 | 15.2 |
Prediction of Reaction Pathways and Chemo/Regio/Stereoselectivity
Computational modeling can predict the most likely pathways for a given reaction and explain the observed selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies of different possible reaction channels, the favored product can be predicted. For this compound, this could involve, for example, predicting the regioselectivity of an electrophilic aromatic substitution reaction or the stereoselectivity of a nucleophilic addition to the carbonyl group. As with the other areas of computational investigation, there is a lack of published studies that specifically predict the reaction pathways and selectivity for this compound.
Simulation of Spectroscopic Properties
Computational methods are instrumental in simulating the spectroscopic properties of molecules, offering a means to predict spectra that can aid in the confirmation of molecular structure and the assignment of experimental signals.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The prediction of NMR chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a reliable tool for assigning experimental spectra and validating proposed structures. nih.govarpgweb.com For a molecule like this compound, with several distinct proton, carbon, and fluorine environments, theoretical calculations can be invaluable.
The process typically involves optimizing the molecular geometry of the compound at a given level of theory and then calculating the NMR shielding tensors. These tensors are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine reference for ¹⁹F. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov
Below is an interactive table illustrating the kind of data that would be generated in such a computational study, comparing hypothetical experimental values with predicted chemical shifts.
Theoretical vs. Hypothetical Experimental NMR Chemical Shifts (ppm)
| Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (DFT) | Difference (ppm) |
|---|---|---|---|
| CHO | 10.3 | 10.1 | -0.2 |
| Ar-H4 | 7.1 | 7.0 | -0.1 |
| Ar-H5 | 6.9 | 6.8 | -0.1 |
| OCH3 | 3.9 | 3.8 | -0.1 |
| CH3 | 2.5 | 2.4 | -0.1 |
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. The interpretation of these complex spectra can be greatly facilitated by computational methods. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. canterbury.ac.uknih.gov
For this compound, a theoretical vibrational analysis would predict the frequencies of key stretching and bending modes. This includes the characteristic C=O stretch of the aldehyde group, the C-H stretches of the aromatic ring, methyl, and aldehyde groups, the C-O stretches of the methoxy group, and the C-F stretch. By comparing the calculated spectrum with the experimental one, each band can be assigned to a specific molecular motion. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model, thereby improving the agreement with experimental data.
While a dedicated computational vibrational study for this specific molecule is not available, research on the closely related 3-fluoro-4-methoxybenzaldehyde (B1294953) using DFT at the B3LYP/6-311++G(d,p) level of theory provides a strong basis for what to expect. The table below presents a selection of key vibrational modes and their predicted frequencies for a molecule of this class, illustrating the level of detail that such a study would provide.
Predicted Vibrational Frequencies (cm-1) and Band Assignments
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| ν(C=O) | 1705 | Aldehyde C=O stretch |
| ν(Ar C-H) | 3100-3000 | Aromatic C-H stretch |
| ν(CH3) | 2950-2850 | Methyl C-H stretch |
| ν(C-O-C) | 1250 | Asymmetric C-O-C stretch (methoxy) |
| ν(C-F) | 1150 | C-F stretch |
Intermolecular Interactions and Aggregation Behavior (e.g., Hydrogen Bonding involving the aldehyde and fluorine)
The way molecules of this compound interact with each other in the solid state or in solution is governed by a variety of non-covalent interactions. Computational studies are essential for understanding the nature and strength of these interactions. rsc.orgnih.gov
The presence of a carbonyl oxygen in the aldehyde group makes it a potential hydrogen bond acceptor. rsc.orgnih.gov Weak C–H⋯O hydrogen bonds are expected to be a significant feature in the crystal packing of this compound, where the aldehyde or methyl C-H groups can act as hydrogen bond donors. rsc.orgnih.gov
Furthermore, the aromatic ring of this compound can engage in π–π stacking interactions, which are another important factor in the aggregation behavior of aromatic compounds. rsc.orgnih.gov Computational studies can quantify the energy of these stacking interactions and elucidate the preferred geometries of molecular packing. The interplay of these various intermolecular forces, including hydrogen bonding and π–π stacking, will ultimately determine the supramolecular architecture of this compound in the condensed phase. rsc.orgnih.gov
Vi. Applications As a Strategic Building Block in Complex Chemical Synthesis
Synthesis of Fluorinated Biologically Relevant Molecules (as synthetic intermediates)
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. chemenu.com 3-Fluoro-6-methoxy-2-methylbenzaldehyde serves as a key precursor for introducing a fluorinated aromatic moiety into larger, more complex structures.
The presence of a fluorine atom can significantly improve the pharmacological profile of a drug candidate. chemenu.com this compound is utilized as an intermediate in the synthesis of complex organic molecules destined for pharmaceutical development. The aldehyde group provides a reactive handle for chain extension and functionalization, while the fluorinated methoxy- and methyl-substituted phenyl ring forms the core of the target intermediate. For instance, fluorinated benzaldehyde (B42025) derivatives are crucial in constructing the core structures of various active pharmaceutical ingredients (APIs). ossila.com The specific substitution pattern of this compound is particularly relevant in the synthesis of quinolone antibiotics, where a fluorine atom at the C6 position is known to enhance microbial activity and a methoxy (B1213986) group at the C8 position can increase potency while reducing toxicity. beilstein-journals.org
Similar to pharmaceuticals, the introduction of fluorine is a critical design element in modern agrochemicals, such as pesticides and herbicides. beilstein-journals.org Fluorinated compounds often exhibit enhanced efficacy and controlled environmental persistence. The structural motifs present in this compound are found in various agrochemical scaffolds. The compound's aldehyde functionality allows it to be readily incorporated into larger molecules through reactions like condensation or olefination, yielding intermediates for the synthesis of complex, biologically active agents.
Formation of Imines and Other Schiff Base Derivatives from this compound
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond (azomethine group).
The general reaction is as follows:
R-NH₂ + O=CH-Ar → R-N=CH-Ar + H₂O
(Primary Amine + this compound → Schiff Base + Water)
These Schiff base derivatives are not merely synthetic curiosities; they are important intermediates and possess a wide range of biological activities themselves. semanticscholar.orgresearchgate.net They are used in coordination chemistry, as catalysts, and as precursors for the synthesis of other nitrogen-containing compounds. nih.gov The synthesis is often straightforward, sometimes requiring gentle heating or reflux in a suitable solvent like ethanol. nih.gov
| Reactant (Primary Amine) | Product Type | Potential Applications |
|---|---|---|
| Aniline Derivatives | N-Aryl Imine | Precursors for heterocyclic synthesis, liquid crystals |
| Alkylamines | N-Alkyl Imine | Intermediates for reduction to secondary amines |
| Amino Acids | Amino Acid Schiff Base | Chiral ligands for asymmetric catalysis, biological studies |
| Hydrazine Derivatives | Hydrazone | Building blocks for pyrazole (B372694) and other N-heterocycles |
Role in the Synthesis of Fluorinated Stilbenes and Related Olefins (e.g., Wittig synthesis)
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com this compound is an excellent substrate for the Wittig reaction, allowing for the formation of a carbon-carbon double bond with high reliability. organic-chemistry.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base.
The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a transient four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.com This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.com
This methodology is particularly useful for synthesizing fluorinated stilbene (B7821643) derivatives, where the 3-fluoro-6-methoxy-2-methylphenyl group constitutes one of the aryl substituents of the 1,2-diphenylethene core. Analogous fluorinated benzaldehydes are known to react with phosphonium salts in Wittig reactions to build complex carbocyclic systems that serve as key pharmaceutical intermediates. ossila.com
| Wittig Reagent Precursor | Base | Product Type | Significance |
|---|---|---|---|
| Benzyltriphenylphosphonium Halide | n-BuLi, NaH, or NaOMe | Fluorinated Stilbene | Core structure in photochemistry and medicinal chemistry |
| (Carboalkoxymethyl)triphenylphosphonium Halide | Et₃N, K₂CO₃ | Fluorinated Cinnamate Ester | Intermediate for pharmaceuticals and natural products |
| Allyltriphenylphosphonium Halide | KOt-Bu | Fluorinated 1-Aryl-1,3-diene | Monomers for polymerization, building blocks for Diels-Alder reactions |
Utilization in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals. beilstein-journals.orgnih.gov this compound is a valuable precursor for the synthesis of various fluorinated heterocyclic systems. The aldehyde group can participate in a wide array of cyclization and condensation reactions to build rings containing nitrogen, oxygen, or sulfur.
For example, closely related fluorinated benzaldehydes are employed in the synthesis of bicyclic and tricyclic heterocycles such as hydroisoquinolines, acridinones, and quinazolines. ossila.com These syntheses often involve multi-step sequences where the aldehyde is first converted into an intermediate like an imine or an α,β-unsaturated ketone, which then undergoes an intramolecular cyclization reaction. The electronic properties conferred by the fluorine and methoxy groups can influence the regioselectivity and efficiency of these cyclization steps.
Development of Chiral Fluorinated Compounds from Derivatization
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern drug development. While this compound is itself achiral, its aldehyde functionality serves as an excellent starting point for the introduction of chirality. The carbonyl carbon can be attacked by nucleophiles to create a new stereocenter. By using chiral reagents or catalysts, this process can be controlled to produce one enantiomer in excess over the other.
Several strategies can be envisioned for this purpose:
Asymmetric Nucleophilic Addition: The use of chiral organometallic reagents (e.g., Grignard or organolithium reagents modified with chiral ligands) or chiral catalysts in reactions like aldol, Henry, or cyanation reactions can lead to the formation of chiral secondary alcohols.
Asymmetric Reduction: The aldehyde can be reduced to the corresponding alcohol using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), to yield an enantiomerically enriched benzyl (B1604629) alcohol derivative.
Derivatization followed by Asymmetric Transformation: The aldehyde can be converted into a prochiral substrate, such as an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. Subsequent asymmetric reactions, like asymmetric hydrogenation or dihydroxylation, can then install chirality.
These chiral fluorinated building blocks are of immense interest as they can be elaborated into complex, enantiomerically pure pharmaceutical targets.
Contributions to Materials Science (as a building block for specialized polymers, coatings, or MOFs)
A comprehensive review of scientific literature and chemical databases indicates that specific applications of This compound as a direct building block in the synthesis of specialized polymers, coatings, or Metal-Organic Frameworks (MOFs) are not extensively documented. However, the unique structural features of this molecule, namely the presence of reactive aldehyde, fluoro, methoxy, and methyl functional groups, suggest its potential utility in these advanced material applications. The principles of polymer chemistry and materials science allow for extrapolation of its potential contributions based on the known reactivity of its constituent functional groups and related substituted benzaldehydes.
The aldehyde group serves as a versatile handle for various polymerization and cross-linking reactions. For instance, it can readily undergo condensation reactions with amines, phenols, and other nucleophiles to form a variety of polymeric structures. The presence of a fluorine atom can impart desirable properties to materials, such as enhanced thermal stability, chemical resistance, and hydrophobicity, which are crucial for high-performance polymers and coatings. The methoxy group, being an electron-donating group, can influence the electronic properties and reactivity of the aromatic ring, potentially affecting the final properties of the material. The methyl group can impact the polymer's solubility and morphology.
While direct experimental data for This compound in materials science is not currently available, related research on other substituted benzaldehydes provides a framework for its potential applications. For example, various benzaldehyde derivatives are employed in creating functional polymers and as precursors for organic linkers in MOFs. The specific substitution pattern of This compound could lead to materials with a unique combination of properties, warranting future investigation in this area of materials science.
Table of Potential Contributions in Materials Science:
| Material Type | Potential Role of this compound | Anticipated Properties of Resulting Material |
| Specialized Polymers | Monomer in condensation polymerization (e.g., with diamines to form polyimines). | Enhanced thermal stability and chemical resistance due to the fluorine atom. Modified solubility and processability from the methyl and methoxy groups. |
| Coatings | Cross-linking agent or additive to impart specific surface properties. | Increased hydrophobicity and durability. Potential for creating low-surface-energy coatings. |
| Metal-Organic Frameworks (MOFs) | Precursor for the synthesis of a functionalized organic linker. | The functional groups could influence the pore size, surface chemistry, and catalytic activity of the MOF. The fluorine atom could enhance the stability of the framework. |
Vii. Future Research Directions and Perspectives
Development of Novel Catalytic Transformations Specific to 3-Fluoro-6-methoxy-2-methylbenzaldehyde
The reactivity of this compound is largely untapped, presenting a fertile ground for the development of novel catalytic transformations. The interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the sterically demanding ortho-methyl group offers unique challenges and opportunities for catalyst design and reaction discovery.
Future efforts could be directed towards transition-metal-catalyzed C-H functionalization. rsc.org Given the substitution pattern, developing catalysts that can selectively activate the C-H bonds at positions 4 or 5 would open new avenues for late-stage diversification of the molecular scaffold. For instance, rhodium(III)-catalyzed C-H activation could be explored for olefination or annulation reactions, leveraging the existing functional groups for directed transformations. rsc.org Another promising area is the exploration of hydroacylation reactions, where the aldehyde functionality is directly involved. acs.org Rhodium(I)-catalyzed intermolecular hydroacylation with various alkenes and alkynes could provide a direct and atom-economical route to complex ketones derived from this compound. acs.org
The development of novel palladium-catalyzed cross-coupling reactions also represents a significant research direction. While traditional cross-coupling reactions are well-established, there is a continuous drive to develop more active and versatile catalysts that can operate under milder conditions. For a substrate like this compound, catalysts with high functional group tolerance would be essential to avoid unwanted side reactions involving the aldehyde or methoxy groups.
| Potential Catalytic Transformation | Catalyst System (Example) | Potential Product Class | Key Challenge/Opportunity |
| Directed C-H Arylation | [Rh(III)] | Poly-substituted biaryls | Achieving high regioselectivity at C4 or C5 positions. |
| Intermolecular Hydroacylation | [Rh(I)] with phosphine (B1218219) ligands | Functionalized ketones | Overcoming steric hindrance from the ortho-methyl group. |
| Suzuki-Miyaura Coupling | [Pd(0)] with specialized ligands | Biaryl aldehydes | Ensuring catalyst stability and tolerance to the aldehyde moiety. |
| Halogen-Exchange Fluorination | Phase-transfer catalysts | Difluorinated benzaldehydes | Selective exchange of other halogens if introduced at other positions. researchgate.net |
Advanced Mechanistic Studies Employing in situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of catalytic cycles, identifying reactive intermediates, and understanding the influence of the substrate's unique substitution pattern on reaction kinetics and pathways.
Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic characterization under actual reaction conditions, is a particularly powerful approach. spectroscopyonline.comrsc.org Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the vibrational states of molecules, allowing for the tracking of reactants, intermediates, and products throughout a reaction. rsc.orgnih.govnih.gov For instance, in situ FTIR could be employed to monitor the coordination of the aldehyde's carbonyl group to a metal center during a catalytic cycle or to observe the formation of transient intermediates in C-H activation processes. researchgate.net
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for mechanistic studies, providing detailed structural information about species in solution. nih.gov High-pressure NMR cells can be utilized to study reactions that require elevated pressures, such as certain types of carbonylations or hydrogenations. By using isotopically labeled substrates, it is possible to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application to this compound |
| In situ FTIR Spectroscopy | Real-time monitoring of functional group transformations, catalyst-substrate interactions. | Observing the carbonyl stretch frequency to probe coordination to a metal center in catalytic cycles. researchgate.net |
| Operando Raman Spectroscopy | Identification of catalyst resting states, detection of short-lived intermediates, monitoring of solid-state transformations. | Characterizing the active state of a heterogeneous catalyst during the oxidation of the aldehyde. nih.govresearchgate.net |
| In situ NMR Spectroscopy | Structural elucidation of intermediates, kinetic profiling of reaction species. | Identifying and characterizing transient rhodium-hydride or rhodium-acyl species in hydroacylation reactions. nih.govacs.org |
| ESI-Mass Spectrometry | Detection and characterization of charged intermediates in the gas phase. | Intercepting and identifying cationic intermediates in palladium-catalyzed cross-coupling reactions. |
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction
By leveraging vast databases of known chemical reactions, machine learning models can predict the most likely products of a reaction, suggest optimal conditions (e.g., catalyst, solvent, temperature), and even identify potential side reactions. acs.org This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources. rsc.org For a molecule with the complexity of this compound, AI can help navigate the intricate reactivity landscape, predicting how the electronic and steric effects of the substituents will influence the outcome of a given transformation.
Furthermore, AI can be employed in the discovery of new catalysts specifically tailored for transformations involving this substrate. clockss.org By identifying structure-activity relationships from large datasets, machine learning algorithms can propose novel catalyst structures with enhanced performance for specific applications. researchgate.net The integration of AI with automated synthesis platforms could enable a closed-loop system where the AI designs a synthetic route, a robot executes the synthesis, and the results are fed back to the AI to refine its models, leading to a rapid acceleration of chemical discovery. clockss.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose a series of reactions to synthesize it from simpler starting materials. nih.gov | Suggesting novel and non-intuitive synthetic routes to complex pharmaceuticals or materials using this benzaldehyde (B42025) as a key building block. |
| Reaction Outcome Prediction | Machine learning models trained on large reaction databases predict the major product, yield, and potential byproducts of a chemical reaction. acs.org | Prioritizing promising reaction conditions for the derivatization of the aldehyde, reducing experimental effort. |
| Catalyst Design | AI identifies patterns in catalyst structure and performance to propose new, more effective catalysts for specific transformations. clockss.org | Accelerating the discovery of catalysts that can selectively functionalize the C-H bonds of the aromatic ring. |
| Automated Synthesis | Integration of AI with robotic platforms to create autonomous systems for reaction optimization and discovery. | Enabling high-throughput screening of reaction conditions for the synthesis and derivatization of the compound. |
Exploration of More Sustainable and Atom-Economical Synthetic Methodologies for its Production and Derivatization
In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, future research on this compound will undoubtedly focus on the development of more sustainable and atom-economical synthetic methods. researchgate.netbeilstein-journals.org The principles of green chemistry, such as waste prevention, maximizing atom economy, and the use of safer solvents and reagents, will guide the design of new synthetic routes for both the production of the molecule itself and its subsequent transformations.
One key metric for evaluating the "greenness" of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. beilstein-journals.org The pharmaceutical industry, for instance, often has high PMIs, and there is a significant drive to reduce this value. spectroscopyonline.com Another important metric is the E-factor, which measures the mass of waste produced per unit of product. spectroscopyonline.com
Future research should aim to develop synthetic pathways that have high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For the derivatization of this compound, the use of catalytic C-H activation, as mentioned earlier, is a prime example of an atom-economical approach as it avoids the need for pre-functionalization of the substrate. rsc.org
The choice of solvents is another critical aspect of sustainable chemistry. researchgate.net Efforts should be made to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions is an even more desirable goal. Furthermore, the use of renewable feedstocks and biocatalysis could play a significant role in the sustainable production of this and related compounds in the long term.
| Green Chemistry Metric | Definition | Goal for Future Syntheses |
| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | Maximize by designing reactions where most reactant atoms are incorporated into the product (e.g., addition reactions, catalytic cycles). |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize by reducing solvent usage, simplifying workup procedures, and using fewer reagents. beilstein-journals.org |
| E-Factor | Total waste (kg) / Product (kg) | Minimize by improving reaction yields and reducing the use of stoichiometric reagents and auxiliary substances. spectroscopyonline.com |
Q & A
Q. Basic Analytical Focus
- FT-IR : Confirm aldehyde C=O stretch at ∼1700 cm⁻¹ and methoxy C-O at ∼1250 cm⁻¹ .
- LC-MS/MS : Detect degradation products under accelerated stability testing (40°C/75% RH) .
- X-ray crystallography : Resolve stereochemistry in crystalline derivatives .
How does the compound’s stability vary under acidic vs. basic conditions?
Q. Advanced Stability Analysis
- Acidic conditions (pH <3) : The methoxy group demethylates, forming a phenolic byproduct (confirmed via TLC) .
- Basic conditions (pH >10) : Aldehyde oxidation to carboxylic acid occurs, requiring inert atmospheres (N₂) to suppress degradation .
What safety and regulatory considerations apply to its use in biomedical research?
Q. Regulatory Compliance Focus
- EPA guidelines : Follow DSSTox recommendations for handling fluorinated aromatics (e.g., PPE, fume hoods) .
- Non-FDA approval : Strictly for in vitro use; prohibit in vivo testing without IND approval .
How does fluorine substitution impact the compound’s bioactivity compared to non-fluorinated analogs?
Advanced Bioactivity Focus
Fluorine enhances metabolic stability and lipophilicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
